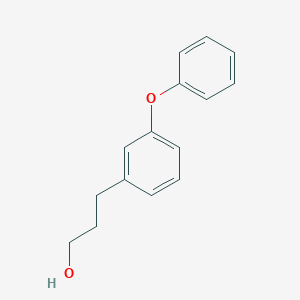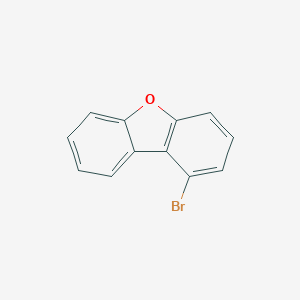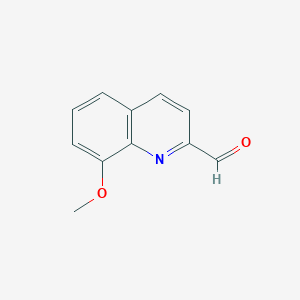
8-Methoxychinolin-2-carbaldehyd
Übersicht
Beschreibung
8-Methoxyquinoline-2-carbaldehyde: is a derivative of 8-hydroxyquinoline, a versatile compound known for its metal chelating properties. The presence of a methoxy group at the 8 position of the quinoline nucleus significantly influences the biological activity and stability of these compounds
Wissenschaftliche Forschungsanwendungen
8-Methoxyquinoline-2-carbaldehyde has diverse applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its ability to form stable complexes with metal ions.
Drug Discovery: It serves as a building block for the development of new drugs, particularly those targeting metal-dependent enzymes.
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: It is employed in studies involving metal chelation and its effects on biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Methoxyquinoline-2-carbaldehyde can be synthesized through various methods. One common method involves the reaction of 8-methoxyquinoline with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods: While specific industrial production methods for 8-Methoxyquinoline-2-carbaldehyde are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 8-Methoxyquinoline-2-carboxylic acid.
Reduction: 8-Methoxyquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 8-Methoxyquinoline-2-carbaldehyde primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metal-dependent enzymes, leading to various biological effects. The compound can also interact with nucleophiles, forming stable adducts that can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its strong metal chelating properties and wide range of biological activities.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with significant chemical and biological properties.
Uniqueness: 8-Methoxyquinoline-2-carbaldehyde is unique due to the presence of the methoxy group at the 8 position, which enhances its stability and biological activity compared to other quinoline derivatives.
Eigenschaften
IUPAC Name |
8-methoxyquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFAZCYUMXZXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364286 | |
| Record name | 8-methoxyquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103854-64-4 | |
| Record name | 8-Methoxyquinoline-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methoxyquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103854-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 8-Methoxyquinoline-2-carbaldehyde formed?
A1: 8-Methoxyquinoline-2-carbaldehyde is not a naturally occurring compound but is generated through a chemodosimetric reaction. The research paper describes the synthesis of a ratiometric fluorescent probe, (E)-2-(benzo[d]thiazol-2-yl)-3-(8-methoxyquinolin-2-yl)acrylonitrile (HQCN) []. This probe selectively reacts with hypochlorite ions (OCl-) at the olefinic carbon, leading to the formation of 8-Methoxyquinoline-2-carbaldehyde []. This reaction also induces a distinct change in the fluorescence emission spectra, making HQCN a potential sensor for hypochlorite.
Q2: What are the spectroscopic characteristics of 8-Methoxyquinoline-2-carbaldehyde formation?
A2: The reaction of HQCN with hypochlorite ions to form 8-Methoxyquinoline-2-carbaldehyde results in a significant shift in the fluorescence emission spectra. The reaction causes a ratiometric fluorescence change with a 120 nm shift, observable in the fluorescence emission spectra []. This shift allows for the detection of hypochlorite using the HQCN probe.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


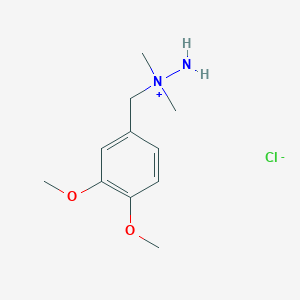
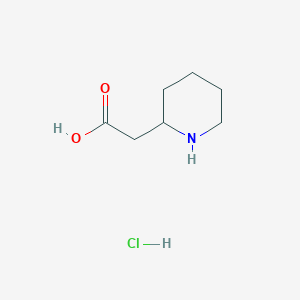
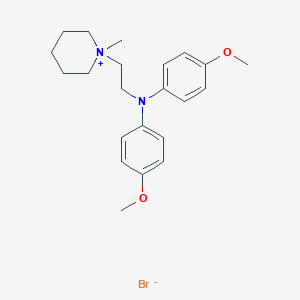
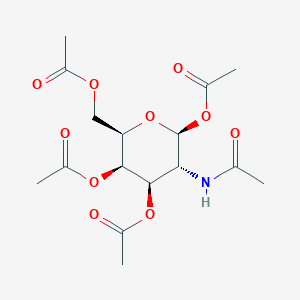
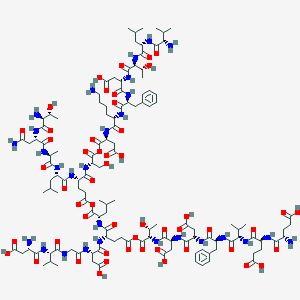
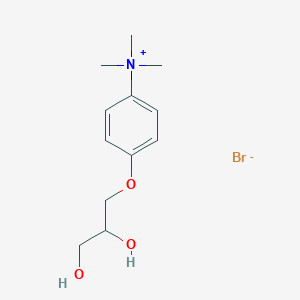
![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
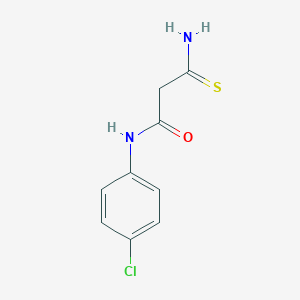
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
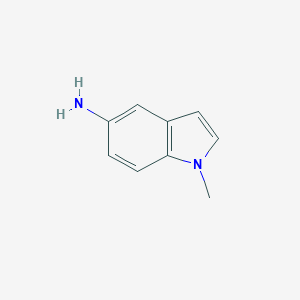
![1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)

